molecular formula C13H10F3N B7838497 5-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine

5-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine

Cat. No. B7838497
M. Wt: 237.22 g/mol
InChI Key: QWOIVDHOVWSDTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine is a useful research compound. Its molecular formula is C13H10F3N and its molecular weight is 237.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalyst Development

A key application of 5-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine is in the development of catalysts. For instance, its derivatives have been used in catalyst-free hydroxyalkylation through electrophilic aromatic substitution, showing potential in synthesis pathways under neutral conditions (Duvauchelle et al., 2022). Additionally, 2,4-bis(trifluoromethyl)phenylboronic acid, a closely related compound, has been effectively used in dehydrative amidation between carboxylic acids and amines (Wang et al., 2018).

Synthesis of Heterocyclic Compounds

The trifluoromethyl group, a part of 5-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine, is significant in synthesizing heterocyclic compounds. This includes the synthesis of trifluoromethyl-substituted heteroaromatic amines, which are increasingly important in pharmaceutical and agricultural chemical development (Höss et al., 1989).

Development of Fluorinated Polyimides

A derivative of 5-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine, a trifluoromethyl-substituted bis(ether amine) monomer, has been used to synthesize novel fluorinated polyimides. These polyimides exhibit high solubility, transparency, and thermal stability, making them suitable for various industrial applications (Chung et al., 2006).

Enhancement of Nanofiltration Membranes

Derivatives of 5-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine have been utilized in creating novel sulfonated thin-film composite nanofiltration membranes. These membranes show improved water flux and are effective in the treatment of dye solutions, demonstrating the compound's utility in environmental technology (Liu et al., 2012).

properties

IUPAC Name

2-phenyl-4-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N/c14-13(15,16)10-6-7-12(17)11(8-10)9-4-2-1-3-5-9/h1-8H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWOIVDHOVWSDTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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